5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832714
InChI: InChI=1S/C13H14N4/c1-8-4-10-11(5-9(8)2)16-13(15-10)12-6-14-7-17(12)3/h4-7H,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol

5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC15832714

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
IUPAC Name 5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole
Standard InChI InChI=1S/C13H14N4/c1-8-4-10-11(5-9(8)2)16-13(15-10)12-6-14-7-17(12)3/h4-7H,1-3H3,(H,15,16)
Standard InChI Key BGCKGWYUWDADJJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole, reflects its bicylcic framework comprising a benzimidazole system (two fused six-membered rings: benzene and imidazole) with methyl substituents at the 5- and 6-positions of the benzene ring and a 1-methylimidazol-5-yl group at position 2 of the imidazole ring. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₄
Molecular Weight226.28 g/mol
CAS Registry Number1535186-74-3
Canonical SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C

X-ray crystallographic studies of analogous benzimidazole-imidazole hybrids, such as 2-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methylphenol, reveal planar imidazole rings (maximum deviation: 0.009 Å) and intramolecular hydrogen bonding (N–H⋯O), which stabilize the conformation . Such structural rigidity likely enhances binding affinity to biological targets, a trait shared by the title compound .

Synthetic Methodologies

General Synthesis Strategies

Synthesis of 5,6-dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from benzene or pyridine precursors. A plausible route includes:

  • Condensation: Formation of the benzimidazole core via acid-catalyzed cyclization of 4,5-dimethyl-1,2-phenylenediamine with formic acid or derivatives.

  • Substitution: Introduction of the 1-methylimidazol-5-yl group at position 2 using cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution .

  • Methylation: Quaternization of the imidazole nitrogen with methyl iodide or dimethyl sulfate to install the 1-methyl group .

A related synthesis of ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide demonstrates the utility of acylhydrazide intermediates and spirothiazolidinone formation under reflux conditions , suggesting adaptable protocols for this compound’s derivatization.

Optimization Challenges

Key challenges include regioselectivity in imidazole substitution and minimizing byproducts during cyclization. Purification often requires crystallization from ethanol or chromatographic techniques .

Biological Activity and Mechanisms

Anticancer Activity

Benzimidazole derivatives intercalate DNA and inhibit topoisomerase II, while imidazoles modulate kinase signaling . For example, 2-(pyrazol-4-yl)-1,3,4-oxadiazoles bearing imidazole fragments exhibit IC₅₀ values of 0.8–3.2 µM against HeLa and MCF-7 cell lines . The methyl groups in 5,6-dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole could enhance lipophilicity, promoting cellular uptake and target engagement.

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

Despite promising precedents, the compound’s in vitro and in vivo efficacy remains unvalidated. Priority areas include:

  • Antiviral screening: Testing against RNA viruses (e.g., Coxsackie B4, SARS-CoV-2) given the activity of related spirothiazolidinones .

  • Kinase inhibition assays: Targeting EGFR or VEGFR2 pathways implicated in cancer .

Synthetic Chemistry Opportunities

Developing enantioselective routes and prodrug formulations could improve bioavailability. Hybridization with other pharmacophores (e.g., triazoles) may broaden the activity spectrum .

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